5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-
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Overview
Description
5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- is a heterocyclic compound that features a fused indeno-pyridazinone core with an imidazolylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazolylmethyl moiety .
Scientific Research Applications
5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- involves its interaction with specific molecular targets. The imidazolylmethyl group can interact with enzymes or receptors, modulating their activity. The indeno-pyridazinone core may also play a role in stabilizing the compound’s binding to its targets, thereby enhancing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
- 3-(3-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
- 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Uniqueness
5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- is unique due to the presence of the imidazolylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Properties
CAS No. |
828265-48-1 |
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Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-(imidazol-1-ylmethyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C15H10N4O/c20-15-12-4-2-1-3-11(12)14-13(15)7-10(17-18-14)8-19-6-5-16-9-19/h1-7,9H,8H2 |
InChI Key |
GFPNFJWMHLRZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(N=N3)CN4C=CN=C4 |
Origin of Product |
United States |
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